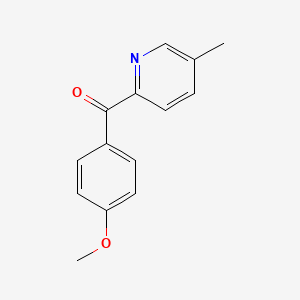
4-(2,6-Difluorobenzoyl)-2-methylpyridine
説明
Synthesis Analysis
The synthesis of related compounds involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to give 2,6-difluorobenzoyl isocyanate . This product reacts with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .Molecular Structure Analysis
The molecular structure of related compounds like 2,6-Difluorobenzyl chloride has been reported . It has a linear formula of F2C6H3CH2Cl . Another related compound, N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea, has been studied for its crystal structure .Chemical Reactions Analysis
The chemical reactions of related compounds like Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) have been studied .科学的研究の応用
Molecular and Crystal Structure Analysis
- Molecular and Crystal Structure of Organic Acid–Base Salts: Research on molecular salts involving derivatives of methylpyridines, such as 2-amino-6-methylpyridine, demonstrated their potential in studying molecular and crystal structures, as seen in the work by Thanigaimani et al. (2015). These compounds are beneficial for analyzing supramolecular architectures and understanding noncovalent interactions in crystal packing (Thanigaimani et al., 2015).
Synthesis and Structural Study of Crown Ethers
- Benzo-15-Crown-5 Ethers Synthesis: Research by Hayvalı et al. (2003) involved the synthesis of crown ethers using aminopyridine derivatives. This research is relevant for understanding the synthesis and structural properties of compounds related to methylpyridines (Hayvalı et al., 2003).
Supramolecular Association in Organic Acid–Base Salts
- Hydrogen Bonded Supramolecular Association: Khalib et al. (2014) studied the molecular salts of 2-amino-4-methylpyridine, highlighting the importance of noncovalent interactions and hydrogen bonds in supramolecular structures, which is crucial for understanding the behavior of similar compounds (Khalib et al., 2014).
Synthesis and Properties of Ruthenium(II) Complexes
- Ruthenium(II) Charge-Transfer Sensitizers: Kohle et al. (1996) explored the synthesis and properties of Ruthenium(II) complexes containing bipyridine derivatives. This research contributes to the understanding of the bonding and properties of complexes related to methylpyridine compounds (Kohle et al., 1996).
Photophysical Characterization of Naphthalimide Derivatives
- Fluorescent Crystals of 1,8-Naphthalimide Derivatives: The study by Grepioni et al. (2015) on the synthesis and characterization of naphthalimide derivatives, including those with methylpyridine, provides insights into the photophysical properties of these compounds (Grepioni et al., 2015).
Coordination Chemistry of Pyridines
- Synthesis and Coordination Chemistry of Pyridines: Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, providing a comprehensive understanding of their potential applications in coordination chemistry (Halcrow, 2005).
Synthesis of Imidazopyridines
- Imidazo[1,2-a]pyridines Synthesis: The work of Bagdi et al. (2015) on the synthesis of imidazopyridines from aminopyridines sheds light on the methods and applications of synthesizing derivatives related to methylpyridines (Bagdi et al., 2015).
Photophysical Properties of Fe(II) Photosensitizers
- Photophysical Properties in Fe(II) Complexes: Zimmer et al. (2018) investigated Fe(II) complexes with pyridyl units, contributing to the understanding of the photophysical properties of such complexes, which can be applied to similar pyridine derivatives (Zimmer et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2,6-Difluorobenzoyl)-2-methylpyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, which is the programmed cell death. The downstream effects of this include the reduction in the proliferation of cancer cells .
Pharmacokinetics
Based on its structural similarity to other benzoylurea compounds, it is expected to have low aqueous solubility and volatility .
Result of Action
The result of the action of 4-(2,6-Difluorobenzoyl)-2-methylpyridine is the inhibition of CDK2, leading to cell cycle arrest and apoptosis. This can result in the reduction of cancer cell proliferation, potentially making it a useful tool in cancer therapy .
Action Environment
The action of 4-(2,6-Difluorobenzoyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .
特性
IUPAC Name |
(2,6-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQGWZSNOLMMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



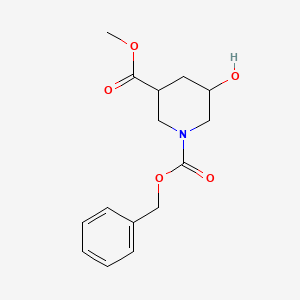
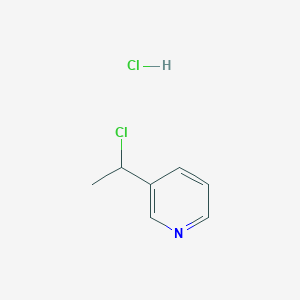
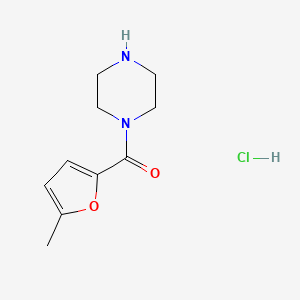
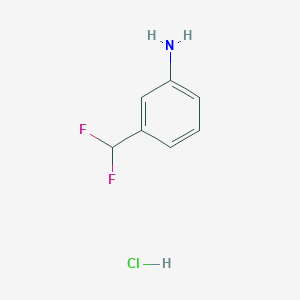

![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)
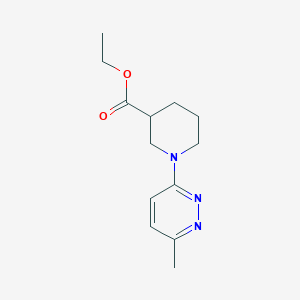
![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
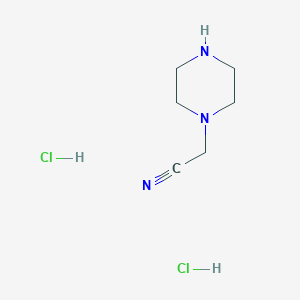

![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)

